1-(4-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a cyclopropyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the triazole ring.
Substitution Reaction:
Amidation Reaction: The final step involves the amidation of the triazole intermediate with a cyclopropylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(1H-1,2,3-triazol-4-yl)urea: This compound shares the triazole and chlorophenyl groups but differs in the presence of a urea moiety instead of a carboxamide.
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxylate: Similar to the target compound but with a carboxylate group instead of a carboxamide.
1-(4-Chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11ClN4O |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c13-8-1-5-10(6-2-8)17-7-11(15-16-17)12(18)14-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,14,18) |
InChI Key |
BEUQSDUQEHSTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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